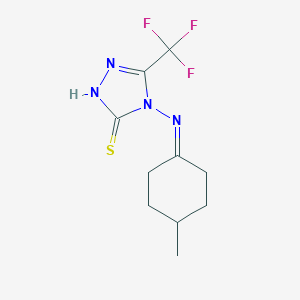![molecular formula C18H19NO4 B255088 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)
4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid, also known as TMPABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific fields, including medicine, cosmetics, and agriculture. In medicine, 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. In cosmetics, 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid is used as a UV-absorbing agent in sunscreens and other skincare products. In agriculture, 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid has been shown to enhance the growth and yield of various crops.
Mecanismo De Acción
The mechanism of action of 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. Studies have shown that 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid can inhibit the activity of cyclooxygenase and lipoxygenase, two enzymes involved in the inflammatory response. Additionally, 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and photoprotective effects. Studies have also suggested that 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid may have neuroprotective and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid has been shown to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of new anti-inflammatory drugs based on the structure of 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid and its potential applications in the treatment of various diseases. Finally, research on the use of 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid in agriculture could lead to the development of new crop-enhancing agents.
Métodos De Síntesis
4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid can be synthesized through a multi-step process that involves the reaction of 2,3,6-trimethylphenol with ethyl chloroformate to form 2,3,6-trimethylphenyl chloroformate. This intermediate compound is then reacted with 4-aminobenzoic acid to produce 4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid.
Propiedades
Nombre del producto |
4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
4-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-11-4-5-12(2)17(13(11)3)23-10-16(20)19-15-8-6-14(7-9-15)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Clave InChI |
HFJSIGVTONMOKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
SMILES canónico |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)


![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)
![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
